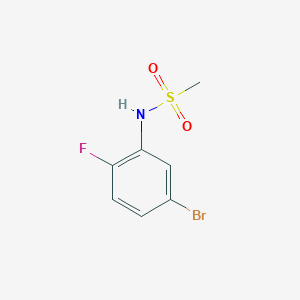
N-(5-bromo-2-fluorophenyl)methanesulfonamide
Número de catálogo B8790104
Peso molecular: 268.11 g/mol
Clave InChI: IYFUTBTVGXZICP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US07411072B2
Procedure details


Dissolve 5-bromo-2-fluoro-phenylamine (1.40 g, 7.37 mmol), N,N-dimethylamino-4-pyridine (90 mg, 0.737 mmol), and methanesulfonyl chloride (1.69 g, 14.74 mmol) in CH2Cl2 (10 mL) and pyridine (10 mL). Stir under N2 for 4 h and concentrate in-vacuo. Dilute residue with 1.00N aqueous HCl (20 mL) and extract into ethyl acetate. Dry (MgSO4) and concentrate organics to a yellow solid. Dissolve in THF (20 mL) and add 1.0M tetrabutylammonium fluoride/THF (4.83 mL, 4.83 mmol). Heat to reflux for 3 h, then add H2O and brine. Extract into ethyl acetate, then dry (MgSO4) and concentrate organics to a white solid. Recrystallization from boiling toluene/hexanes affords 768 mg (39%) of the title compound as a white solid. MS (ES) 267 (M−H); HPLC shows 100% purity.

[Compound]
Name
N,N-dimethylamino-4-pyridine
Quantity
90 mg
Type
reactant
Reaction Step One






Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Name
Yield
39%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:9])=[C:6]([NH2:8])[CH:7]=1.[CH3:10][S:11](Cl)(=[O:13])=[O:12].[F-].C([N+](CCCC)(CCCC)CCCC)CCC.C1COCC1.O>C(Cl)Cl.N1C=CC=CC=1.[Cl-].[Na+].O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:9])=[C:6]([NH:8][S:11]([CH3:10])(=[O:13])=[O:12])[CH:7]=1 |f:2.3.4,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=C(C1)N)F
|
[Compound]
|
Name
|
N,N-dimethylamino-4-pyridine
|
|
Quantity
|
90 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.69 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
4.83 mL
|
|
Type
|
reactant
|
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC.C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
brine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir under N2 for 4 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate in-vacuo
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Dilute residue with 1.00N aqueous HCl (20 mL) and extract into ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate organics to a yellow solid
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Dissolve in THF (20 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heat
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 3 h
|
|
Duration
|
3 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extract into ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate organics to a white solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC(=C(C1)NS(=O)(=O)C)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 768 mg | |
| YIELD: PERCENTYIELD | 39% | |
| YIELD: CALCULATEDPERCENTYIELD | 38.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
